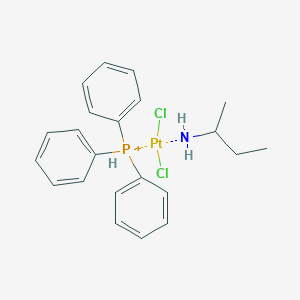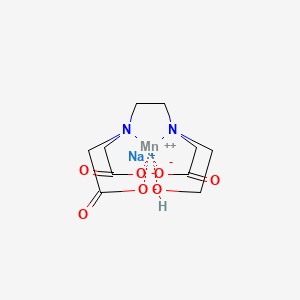
Benzimidazole, 5-bromo-4,6-dichloro-2-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazole, 5-bromo-4,6-dichloro-2-(trifluoromethyl)- is a halide- and amine-substituted aromatic compound. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound known for its diverse biological and clinical applications. Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with biopolymers in living systems .
Méthodes De Préparation
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For benzimidazole, 5-bromo-4,6-dichloro-2-(trifluoromethyl)-, the synthetic route may include the following steps:
Condensation Reaction: o-Phenylenediamine reacts with formic acid or trimethyl orthoformate to form the benzimidazole core.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to ensure efficiency and scalability .
Analyse Des Réactions Chimiques
Benzimidazole, 5-bromo-4,6-dichloro-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur, where halogen atoms are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents like acetonitrile, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Benzimidazole derivatives, including 5-bromo-4,6-dichloro-2-(trifluoromethyl)-, have a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of benzimidazole, 5-bromo-4,6-dichloro-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. It can bind to enzymes and proteins, inhibiting their activity and affecting cellular processes . The compound’s halogen and trifluoromethyl groups enhance its binding affinity and specificity for these targets .
Comparaison Avec Des Composés Similaires
Benzimidazole, 5-bromo-4,6-dichloro-2-(trifluoromethyl)- can be compared with other benzimidazole derivatives such as:
Benzimidazole, 4,5-dichloro-2-(trifluoromethyl)-: Lacks the bromine atom, which may affect its reactivity and biological activity.
Benzimidazole, 5,6-dimethyl-2-(trifluoromethyl)-: Contains methyl groups instead of halogens, leading to different chemical properties and applications.
Propriétés
Numéro CAS |
89427-17-8 |
|---|---|
Formule moléculaire |
C8H2BrCl2F3N2 |
Poids moléculaire |
333.92 g/mol |
Nom IUPAC |
5-bromo-4,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H2BrCl2F3N2/c9-4-2(10)1-3-6(5(4)11)16-7(15-3)8(12,13)14/h1H,(H,15,16) |
Clé InChI |
TZMJKLIIGWZDMN-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(C(=C1Cl)Br)Cl)N=C(N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dibenzofuran-2-yl 4-chloro-3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoate](/img/structure/B13767643.png)






![2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B13767698.png)






